Tioclomarol-d4
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Overview
Description
Molecular Structure Analysis
The molecular structure of Tioclomarol-d4 is represented by the formula C22H12D4Cl2O4S . Unfortunately, the detailed molecular structure analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis
This compound is a white or off-white solid . It has a melting point of approximately 132-134℃ . It is soluble in chloroform and ether, slightly soluble in acetone and benzene, and almost insoluble in water . The molecular weight is 451.36 .Scientific Research Applications
Photocatalytic Sensors for Chemical Detection
A study highlighted the development of a novel photoelectrochemical sensor designed for the highly selective and sensitive detection of 2,4-dichlorophenoxyacetic acid, using modified TiO2 nanotubes. This approach, utilizing a molecularly imprinted polymer for selectivity, could be relevant for the detection and analysis of various chemical compounds, including potentially Tioclomarol-d4, in complex samples (Shi et al., 2011).
Percutaneous Absorption Studies
Another study investigated the percutaneous absorption of Octamethylcyclotetrasiloxane (D4) using the human skin/nude mouse model. Although this research focuses on a different compound, the methodologies applied for assessing skin absorption and the potential effects on human health could be adapted for studies on this compound to understand its dermal penetration and systemic distribution (Zaręba et al., 2002).
Photocatalytic Oxidation Studies
The impact of volatile methyl siloxanes (VMS) on photocatalytic systems was examined, with a focus on Octamethylcyclotetrasiloxane (D4) and its effects on the deactivation of TiO2 catalysts. Understanding the interaction between chemical compounds and photocatalytic processes is crucial for environmental remediation and could offer insights into how this compound or its derivatives might interact with similar photocatalytic setups (Lamaa et al., 2014).
Mechanism of Action
Target of Action
Tioclomarol-d4 is a coumarin anticoagulant . It is a vitamin K antagonist . The primary target of this compound is vitamin K , which plays a crucial role in the coagulation cascade .
Mode of Action
As a vitamin K antagonist , this compound inhibits the action of vitamin K . Vitamin K is essential for the synthesis of certain proteins required for blood clotting. By inhibiting vitamin K, this compound disrupts the coagulation cascade, thereby exerting its anticoagulant effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the coagulation cascade . By antagonizing vitamin K, this compound prevents the synthesis of vitamin K-dependent clotting factors in the liver. This disruption leads to a decrease in thrombin, which in turn reduces the conversion of fibrinogen to fibrin, ultimately inhibiting blood clot formation .
Result of Action
The primary molecular effect of this compound is the inhibition of vitamin K . This leads to a decrease in the synthesis of vitamin K-dependent clotting factors. On a cellular level, this results in a reduced ability for blood to clot, manifesting as an anticoagulant effect .
properties
{ "Design of the Synthesis Pathway": "The synthesis of Tioclomarol-d4 involves the incorporation of four deuterium atoms into the Tioclomarol molecule. This can be achieved through a series of chemical reactions starting from commercially available precursors.", "Starting Materials": [ "4-Hydroxycoumarin", "Thionyl chloride", "Phosphorus pentachloride", "Deuterium oxide", "Sodium deuteroxide", "Ethanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether", "Methanol", "Hexane", "Acetone", "Titanium tetrachloride" ], "Reaction": [ "1. 4-Hydroxycoumarin is reacted with thionyl chloride and phosphorus pentachloride to form 4-chlorocoumarin.", "2. 4-Chlorocoumarin is reacted with deuterium oxide and sodium deuteroxide in ethanol to form 4-deuterochlorocoumarin-d4.", "3. 4-Deuterochlorocoumarin-d4 is reacted with sodium hydroxide and hydrochloric acid to form 4-deutero-3-hydroxycoumarin-d4.", "4. 4-Deutero-3-hydroxycoumarin-d4 is reacted with titanium tetrachloride in diethyl ether to form Tioclomarol-d4.", "5. Tioclomarol-d4 is purified by recrystallization from methanol/hexane or by precipitation from acetone/water.", "6. The final product is characterized by spectroscopic methods such as NMR and mass spectrometry to confirm its identity and purity." ] } | |
CAS RN |
1346599-68-5 |
Molecular Formula |
C22H16Cl2O4S |
Molecular Weight |
451.35 |
IUPAC Name |
3-[3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-(5-chlorothiophen-2-yl)-3-hydroxypropyl]-4-hydroxychromen-2-one |
InChI |
InChI=1S/C22H16Cl2O4S/c23-13-7-5-12(6-8-13)16(25)11-15(18-9-10-19(24)29-18)20-21(26)14-3-1-2-4-17(14)28-22(20)27/h1-10,15-16,25-26H,11H2/i5D,6D,7D,8D |
InChI Key |
WRGOVNKNTPWHLZ-KDWZCNHSSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(CC(C3=CC=C(C=C3)Cl)O)C4=CC=C(S4)Cl)O |
synonyms |
3-[3-(4-Chlorophenyl-d4)-1-(5-chloro-2-thienyl)-3-hydroxypropyl]-4-hydroxy-2H-1-benzopyran-2-one; Apegmone-d4; 3-[5-Chloro-α-(p-chloro-β-hydroxy(phen-d4)ethyl)-2-thenyl]-4-hydroxy-coumarin; |
Origin of Product |
United States |
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